molecular formula C34H63ClN2O7S B601435 Clindamycin Palmiitate Sulfoxide CAS No. 1123211-65-3

Clindamycin Palmiitate Sulfoxide

Cat. No.: B601435
CAS No.: 1123211-65-3
M. Wt: 679.39
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin Palmitate Sulfoxide is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, streptococci, staphylococci, and pneumococci . Clindamycin Palmitate Sulfoxide is a semi-synthetic compound that has been modified to improve its pharmacokinetic properties and reduce its side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin Palmitate Sulfoxide involves the modification of clindamycin through a series of chemical reactions. One common method is the oxidation of clindamycin to form clindamycin sulfoxide, followed by esterification with palmitic acid to produce Clindamycin Palmitate Sulfoxide . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step, and catalysts like sulfuric acid for the esterification step.

Industrial Production Methods

In industrial settings, the production of Clindamycin Palmitate Sulfoxide is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Clindamycin Palmitate Sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Catalysts: Sulfuric acid, hydrochloric acid.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include clindamycin sulfoxide, Clindamycin Palmitate Sulfoxide, and various by-products depending on the reaction conditions .

Scientific Research Applications

Clindamycin Palmitate Sulfoxide has several scientific research applications, including:

Comparison with Similar Compounds

Clindamycin Palmitate Sulfoxide is similar to other clindamycin derivatives, such as clindamycin phosphate and clindamycin hydrochloride. it has unique properties that make it more effective in certain applications:

The uniqueness of Clindamycin Palmitate Sulfoxide lies in its improved pharmacokinetic properties, which allow for better absorption and distribution in the body, making it more effective in treating certain infections .

Q & A

Basic Research Questions

Q. How can researchers quantify Clindamycin Palmitate Sulfoxide in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) methods adapted from USP protocols are recommended. For instance, highlights optimizing USP methodologies to address solubility discrepancies by using mobile phases with buffered acetonitrile (e.g., 0.05 M potassium phosphate buffer, pH 6.0, mixed with acetonitrile at 65:35 v/v). Validate the method using spiked biological samples to ensure recovery rates >90% and limit of quantification (LOQ) <0.1 μg/mL .

Q. What storage conditions are required to maintain Clindamycin Palmitate Sulfoxide stability?

  • Methodological Answer : Store the compound in powder form at -20°C for long-term stability (up to 3 years). For solutions, use freshly prepared aliquots stored at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent degradation, as noted in stability profiles .

Q. How should in vitro metabolism studies for Clindamycin Palmitate Sulfoxide be designed?

  • Methodological Answer : Utilize human liver microsomes (HLMs) or intestinal microsomes, as CYP3A4 is the primary metabolizing enzyme. Include control experiments with CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways. Monitor metabolite formation (e.g., clindamycin sulfoxide) via LC-MS/MS, and normalize activity to protein content (e.g., 0.5 mg/mL microsomal protein) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between literature sources?

  • Methodological Answer : Conduct orthogonal solubility assays (e.g., shake-flask method vs. HPLC-based saturation solubility) under standardized conditions (pH, temperature). Cross-validate findings with independent sources, such as USP monographs or peer-reviewed studies. For example, identified discrepancies in clindamycin palmitate hydrochloride solubility claims, resolving them through empirical testing .

Q. What strategies address diastereomer mixtures during synthesis and analysis of Clindamycin Palmitate Sulfoxide?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® IG-3 column) with hexane:isopropanol (80:20) mobile phase to separate diastereomers. Validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Reference diastereomer-specific standards (e.g., TRC C580025 for Clindamycin Palmitate Sulfoxide) for accurate quantification .

Q. How can in vitro-to-in vivo dose extrapolation be optimized for animal studies?

  • Methodological Answer : Use interspecies scaling based on body surface area (BSA) and Km coefficients. For example, a mouse dose of 20 mg/kg translates to a rat dose of 10 mg/kg using the formula:
    Rat dose=Mouse dose×Mouse Km (3)Rat Km (6)\text{Rat dose} = \frac{\text{Mouse dose} \times \text{Mouse Km (3)}}{\text{Rat Km (6)}}

Refer to ’s BSA conversion table for additional species (e.g., dogs, rabbits) .

Q. How to develop a stability-indicating assay for Clindamycin Palmitate Sulfoxide?

  • Methodological Answer : Combine forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC-MS to identify degradation products. Optimize chromatographic conditions to resolve parent compounds from impurities (e.g., clindamycin sulfoxide and N-desmethylclindamycin). Validate method specificity, precision (RSD <2%), and robustness per ICH guidelines .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are suitable for comparing treatment efficacy in preclinical studies?

  • Methodological Answer : For non-normally distributed data, apply non-parametric tests (e.g., Kruskal-Wallis) followed by post-hoc LSD tests to compare groups (e.g., clindamycin monotherapy vs. combination regimens). Use ANOVA for normally distributed datasets, and report effect sizes with 95% confidence intervals .

Q. How to ensure reproducibility of experimental protocols for metabolite quantification?

  • Methodological Answer : Document all steps in line with ’s guidelines:

  • Specify microsomal incubation conditions (substrate concentration, incubation time).
  • Include internal standards (e.g., deuterated clindamycin) for LC-MS/MS normalization.
  • Provide raw data and code in supplementary materials for transparency .

Properties

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O7S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29-,30?,31?,32?,34-,45?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIKKMCUTRNHMT-ARGHXNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clindamycin Palmiitate Sulfoxide
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Clindamycin Palmiitate Sulfoxide
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Clindamycin Palmiitate Sulfoxide
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Clindamycin Palmiitate Sulfoxide
Reactant of Route 5
Clindamycin Palmiitate Sulfoxide
Reactant of Route 6
Clindamycin Palmiitate Sulfoxide

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